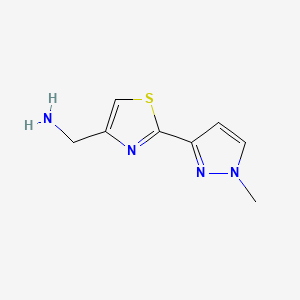
(2-(1-Methyl-1H-pyrazol-3-yl)thiazol-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine: is a heterocyclic compound that features both pyrazole and thiazole rings. These structures are known for their significant roles in medicinal chemistry and organic synthesis due to their diverse biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine typically involves the formation of the pyrazole and thiazole rings followed by their coupling. One common method includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Thiazole Ring: This involves the cyclization of a thioamide with an α-haloketone.
Coupling Reaction: The final step involves the coupling of the pyrazole and thiazole rings through a methanamine linker, often using a condensation reaction under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings allow it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial or anticancer activities, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
[2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine: can be compared with other heterocyclic compounds containing pyrazole or thiazole rings:
[1-methyl-1H-pyrazol-3-yl]methanamine: Lacks the thiazole ring, resulting in different chemical and biological properties.
[1H-thiazol-4-yl]methanamine: Lacks the pyrazole ring, leading to variations in reactivity and biological activity.
[2-(1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine: Similar structure but without the methyl group, affecting its steric and electronic properties.
The uniqueness of [2-(1-methyl-1H-pyrazol-3-yl)-1,3-thiazol-4-yl]methanamine lies in its combined pyrazole and thiazole rings, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C8H10N4S |
|---|---|
Peso molecular |
194.26 g/mol |
Nombre IUPAC |
[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C8H10N4S/c1-12-3-2-7(11-12)8-10-6(4-9)5-13-8/h2-3,5H,4,9H2,1H3 |
Clave InChI |
GBEZFKOETMVASQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)C2=NC(=CS2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Benzo[b]thiophen-3-yl)cyclopropane-1-carboxylic acid](/img/structure/B13638990.png)
![(2-Ethyl-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13638993.png)











![Tert-butyl 4-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B13639055.png)
